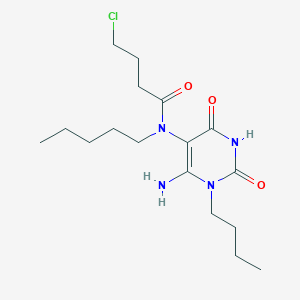![molecular formula C22H14ClF2N7O2 B2397405 2-chloro-6-fluoro-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1020488-24-7](/img/structure/B2397405.png)
2-chloro-6-fluoro-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains several other functional groups including a pyrazole and a pyrimidine ring, both of which are types of nitrogen-containing heterocycles. The presence of fluorine atoms and a chlorine atom indicates that the compound is halogenated .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazole and pyrimidine rings. This could potentially be achieved through condensation reactions or through the use of pre-existing pyrazole and pyrimidine derivatives. The halogenation could be achieved through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzene ring would likely be planar due to the nature of its bonding, while the pyrazole and pyrimidine rings could potentially adopt a variety of conformations depending on the exact nature of the substituents .Chemical Reactions Analysis
As a benzamide derivative, this compound could potentially undergo a variety of reactions. The amide group could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The halogens could potentially be displaced in nucleophilic aromatic substitution reactions .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Compounds containing pyrazolo[3,4-d]pyrimidine moieties, similar to the core structure of the specified compound, have been synthesized and evaluated for various biological activities. For instance, research on substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines has demonstrated their high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs), suggesting their potential use in studying neurodegenerative disorders using positron emission tomography (PET) (Fookes et al., 2008). Additionally, novel pyrazolopyrimidines derivatives have been explored as anticancer and anti-5-lipoxygenase agents, indicating a promising avenue for the development of new therapeutic agents (Rahmouni et al., 2016).
Antitumor and Antimicrobial Activities
The synthesis of fluoro-containing derivatives of pyrazolo[3,4-d]pyrimidines has led to compounds with potential applications in antitumor and antimicrobial therapies. For example, benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable antiavian influenza virus activity, highlighting their potential as antiviral agents (Hebishy et al., 2020). Moreover, the development of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging with PET indicates their utility in cancer diagnosis and treatment monitoring (Jingli Xu et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-6-fluoro-N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF2N7O2/c1-11-9-17(27-21(34)18-15(23)3-2-4-16(18)25)32(30-11)22-28-19-14(20(33)29-22)10-26-31(19)13-7-5-12(24)6-8-13/h2-10H,1H3,(H,27,34)(H,28,29,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNHMQJIEXKOKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C=CC=C2Cl)F)C3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF2N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(tert-Butyldimethylsiloxy)propoxy]acetonitrile](/img/structure/B2397323.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2397326.png)
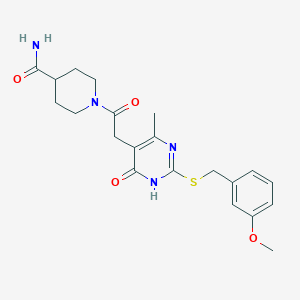
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2397329.png)
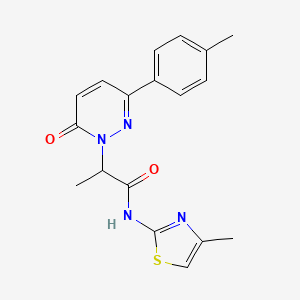
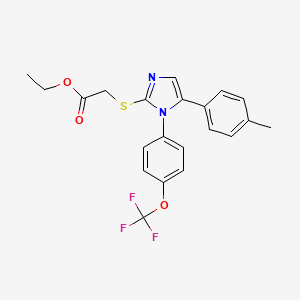
![1-Azido-3-[(2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B2397332.png)
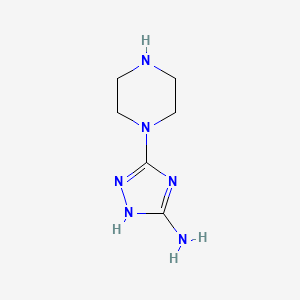
![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2397337.png)
![N-[Cyano(cyclohexyl)methyl]-1-phenyl-1,2,4-triazole-3-carboxamide](/img/structure/B2397338.png)

![(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2397341.png)
